2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol
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Overview
Description
2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a pyridin-2-ylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with pyridin-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and pyridin-2-ylamino groups allows for specific interactions with target molecules, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(5-methyl-2-pyridinyl)amino]methyl]phenol
- 2-Methoxy-6-[(pyrazin-2-ylimino)methyl]phenol
Uniqueness
2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methoxy-6-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C13H14N2O2/c1-17-11-6-4-5-10(13(11)16)9-15-12-7-2-3-8-14-12/h2-8,16H,9H2,1H3,(H,14,15) |
InChI Key |
MBKLXMDLWISXIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC=N2 |
solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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